molecular formula C10H24O2Si B8420566 (S)-4-(tert-Butyldimethylsiloxy)-2-butanol

(S)-4-(tert-Butyldimethylsiloxy)-2-butanol

Cat. No. B8420566
M. Wt: 204.38 g/mol
InChI Key: WTDHHHBGSYERND-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(tert-Butyldimethylsiloxy)-2-butanol is a useful research compound. Its molecular formula is C10H24O2Si and its molecular weight is 204.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-(tert-Butyldimethylsiloxy)-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(tert-Butyldimethylsiloxy)-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-4-(tert-Butyldimethylsiloxy)-2-butanol

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

IUPAC Name

(2S)-4-[tert-butyl(dimethyl)silyl]oxybutan-2-ol

InChI

InChI=1S/C10H24O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m0/s1

InChI Key

WTDHHHBGSYERND-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCO[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC(CCO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide (30 ml) was dissolved 1,3-butanediol (3.00 g, 33.3 mmol), followed by the dropwise addition of an N,N-dimethylformamide solution (30 ml) of imidazole (2.72 g, 40.0 mmol) and t-butylchlorodimethylsilane (5.29 g, 35.0 mmol). After stirring at room temperature for 24 hours, ether was added to the reaction mixture and the white solid thus precipitated was filtered off. The resulting ether solution was washed with water and brine, dried over magnesium sulfate and then concentrated. The residue thus obtained was subjected to flash chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate=5:1 eluate was concentrated, whereby the title compound (5.43 g, 26.6 mmol, 80%) was obtained as a colorless oil.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
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30 mL
Type
solvent
Reaction Step Two
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2.72 g
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reactant
Reaction Step Three
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5.29 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
80%

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